6-甲基吡啶-2,3-二胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

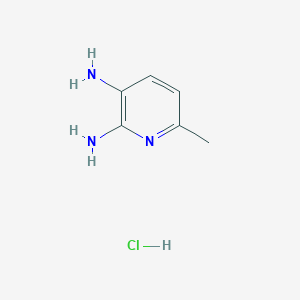

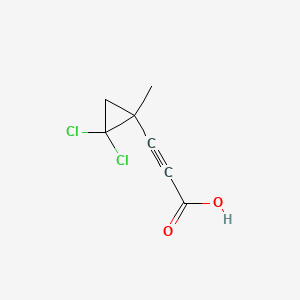

6-Methylpyridine-2,3-diamine hydrochloride is a chemical compound with the CAS Number: 1956367-26-2 . It has a molecular weight of 159.62 . The IUPAC name for this compound is 6-methyl-2,3-pyridinediamine hydrochloride . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 6-Methylpyridine-2,3-diamine hydrochloride is 1S/C6H9N3.ClH/c1-4-2-3-5(7)6(8)9-4;/h2-3H,7H2,1H3,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Methylpyridine-2,3-diamine hydrochloride is a solid substance . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

Geroprotective Agent

6-Methylpyridine-2,3-diamine hydrochloride has been investigated for its potential as a geroprotector, a compound that may retard aging. Studies have indicated that similar compounds can increase the lifespan of certain mice species, possibly by prolonging the ‘latent’ survival time or by reducing mortality rates in aged populations ({Emanuel & Obukhova, 1978}).

Antitumor Activity

Research on derivatives of 6-Methylpyridine-2,3-diamine hydrochloride has shown potential antitumor activity. For instance, compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have demonstrated significant activity against specific carcinomas, indicating potential therapeutic applications in cancer treatment ({Grivsky et al., 1980}).

Coordination Chemistry and Luminescence

6-Methylpyridine-2,3-diamine hydrochloride derivatives are valuable in coordination chemistry, contributing to the synthesis of luminescent compounds. These compounds have applications in biological sensing and in studying thermal and photochemical spin-state transitions in iron complexes ({Halcrow, 2005}).

Photophysical Properties

The molecule and its derivatives have been studied for their photophysical properties, including the examination of luminescent lanthanide complexes. These studies are crucial for developing new materials with specific light-emitting properties, which can have various applications in imaging and sensing technologies ({Charbonnière et al., 2002}).

Catalysis and Materials Science

Compounds related to 6-Methylpyridine-2,3-diamine hydrochloride are used in catalysis and materials science. They serve as ligands in transition metal complexes, which are applied in diverse fields like photovoltaics, DNA intercalation, and various catalytic processes ({Winter, Newkome, & Schubert, 2011}).

Biochemical Research

Its derivatives have also been used in biochemical research for DNA labeling and time-resolved luminescence imaging, aiding in the development of new methods for studying biological processes and structures ({Weibel et al., 2004}).

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .

属性

IUPAC Name |

6-methylpyridine-2,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-4-2-3-5(7)6(8)9-4;/h2-3H,7H2,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSGEWSJZRNFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2710182.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2710185.png)

![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}propanamide](/img/structure/B2710191.png)

![2-[5-(Difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2710192.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710193.png)

![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)